molecular formula C18H36O B3121030 Petroselinyl alcohol CAS No. 2774-87-0

Petroselinyl alcohol

Cat. No.: B3121030
CAS No.: 2774-87-0
M. Wt: 268.5 g/mol
InChI Key: TVPWKOCQOFBNML-SEYXRHQNSA-N
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Description

Petroselinyl alcohol: cis-6-Octadecen-1-ol , is an organic compound classified under the group of unsaturated fatty alcohols. It is characterized by its unique structural element, the petroselinic acid derivative, which is an omega-12 monounsaturated fatty acid commonly found in the seeds of certain plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Petroselinyl alcohol can be synthesized through the hydrogenation of petroselinic acid, which is derived from the seeds of plants like parsley and coriander. The hydrogenation process involves the use of a catalyst, typically palladium on carbon, under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced through the extraction and subsequent hydrogenation of petroselinic acid from plant seeds. The process involves solvent extraction, followed by purification and hydrogenation steps to yield the desired alcohol .

Chemical Reactions Analysis

Types of Reactions: Petroselinyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Oleyl alcohol: Another unsaturated fatty alcohol with a similar structure but differing in the position of the double bond.

    Stearyl alcohol: A saturated fatty alcohol with no double bonds.

    Linoleyl alcohol: An unsaturated fatty alcohol with two double bonds.

Uniqueness: Petroselinyl alcohol is unique due to its specific double bond position (cis-6) and its derivation from petroselinic acid. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

(Z)-octadec-6-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h12-13,19H,2-11,14-18H2,1H3/b13-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPWKOCQOFBNML-SEYXRHQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314830
Record name (6Z)-6-Octadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2774-87-0
Record name (6Z)-6-Octadecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2774-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6Z)-6-Octadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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